Methyl Octanoate (CAS 111-11-5), also known as methyl caprylate, is the fatty acid methyl ester (FAME) derived from the formal condensation of octanoic acid and methanol. It is a colorless liquid characterized by its specific physical properties, including a boiling point of approximately 193 °C and a density of about 0.877 g/cm³ at 20 °C. As a medium-chain C8 ester, it serves as a versatile chemical intermediate, a specialty solvent, and a precisely defined component in flavor and fragrance formulations, where its fruity, orange-like aroma is valued. Its utility is fundamentally tied to its specific chain length, which dictates its performance characteristics in these applications.
While other fatty acid methyl esters (FAMEs) or alternative ester forms like ethyl octanoate may seem like viable substitutes, they are not directly interchangeable in most process-critical or formulation-sensitive applications. Minor alterations in the alkyl chain length (e.g., substituting with C10 methyl decanoate) or the ester group (e.g., using ethyl octanoate) cause significant and predictable shifts in key physical properties. These changes directly impact processability parameters such as viscosity, volatility, and distillation temperatures, as well as application-critical performance attributes like solvency and sensory profile. Consequently, specifying Methyl Octanoate (C8-methyl) is often a requirement for achieving reproducible results in chemical synthesis, consistent performance in fuel or lubricant blends, and the desired release characteristics in flavor and fragrance systems.
In applications requiring precise fluid handling, such as fuel injection, automated liquid handling, or spray systems, lower viscosity is critical for efficient processing. Methyl Octanoate exhibits significantly lower kinematic viscosity compared to its longer-chain analogs. At 298.15 K (25 °C), the viscosity of Methyl Octanoate is 1.625 mPa·s, which is substantially lower than that of Methyl Decanoate (C10) and Methyl Laurate (C12). This property ensures better atomization and requires less energy for pumping and mixing operations.
| Evidence Dimension | Kinematic Viscosity (mPa·s) |
| Target Compound Data | 1.625 (for Methyl Octanoate, C8) |
| Comparator Or Baseline | Methyl Decanoate (C10): 2.455; Methyl Laurate (C12): 3.636 |
| Quantified Difference | 33.8% lower than Methyl Decanoate; 55.3% lower than Methyl Laurate |
| Conditions | Measured at atmospheric pressure and a constant temperature of 298.15 K (25 °C). |
Lower viscosity directly translates to reduced energy costs for pumping, improved flow characteristics in narrow channels, and better performance in fuel and spray applications.
When used as a chemical intermediate, the ability to efficiently purify the precursor and separate it from related compounds is a key procurement consideration. Methyl Octanoate can be effectively separated from its common longer-chain analog, Methyl Decanoate, at a significantly lower temperature range during fractional distillation. This lower boiling point allows for purification with reduced energy input and minimizes the risk of thermal degradation of sensitive materials, making it a more process-friendly precursor for high-purity applications.
| Evidence Dimension | Partition Tower Distillation Temperature (°C) |
| Target Compound Data | 105 - 115 °C (for Methyl Octanoate) |
| Comparator Or Baseline | Methyl Decanoate: 135 - 145 °C |
| Quantified Difference | 30 °C lower processing temperature range |
| Conditions | Separation of fatty methyl ester raw material in a partition tower as described in the patent. |
A lower distillation temperature reduces energy costs, increases throughput, and improves safety margins in large-scale chemical production and purification processes.
In formulation science, selecting a solvent with optimal solvency for a specific polymer is critical. A comparative study of fatty acid methyl esters (C8 to C18) as solvents for epoxy resin pre-polymers found that Methyl Octanoate (C8) was the best solvent for both bisphenol A diglycidyl ether (DGEBA) and triglycidyl p-aminophenol ether (TGPA) resins. This superior performance, attributed to its specific Hansen solubility parameters and other physicochemical properties, distinguishes it from longer-chain esters which exhibit lower solubilization limits.
| Evidence Dimension | Solvency Performance for Epoxy Resins |
| Target Compound Data | Identified as the best solvent for both DGEBA and TGPA resins in the studied series. |
| Comparator Or Baseline | Other FAMEs from C10 to C18, which showed lower solubilization limits. |
| Quantified Difference | Qualitatively superior (best performing solvent in the series). |
| Conditions | Solubilization tests of DGEBA and TGPA epoxy resins in various FAMEs at 50 °C. |
Choosing Methyl Octanoate provides maximum loading capacity and formulation stability when working with specific epoxy systems, preventing phase separation and ensuring product homogeneity.
For applications where fluid properties are paramount, such as in specialized lubricants or biodiesel blends requiring good cold-flow properties and efficient atomization, Methyl Octanoate is a preferred component. Its significantly lower viscosity compared to longer-chain esters like methyl laurate ensures superior performance and handling efficiency.
When synthesizing downstream chemicals that require high-purity intermediates, Methyl Octanoate offers a distinct processability advantage. Its lower boiling point relative to C10 and longer analogs allows for more energy-efficient and selective purification via distillation, ensuring a high-quality starting material for subsequent reaction steps.
As a formulation solvent for specific epoxy resin systems, Methyl Octanoate provides superior solubilizing power compared to other fatty acid methyl esters. This makes it the indicated choice for creating stable, high-concentration solutions of DGEBA or TGPA resins used in advanced coatings, adhesives, and composite materials.
Irritant